N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. The presence of a fluorophenyl group and a methylpropylamino group further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its action by inhibiting protein kinases . It binds to the active site of these enzymes, preventing them from transferring phosphate groups from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Biochemical Pathways
The inhibition of protein kinases disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This can lead to the arrest of cell cycle progression and the induction of apoptosis .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
This compound is known to interact with various enzymes and proteins. It has been found to inhibit CDK2, a protein kinase that is essential for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with CDK2 is believed to be one of the key mechanisms through which it exerts its biochemical effects .
Cellular Effects
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown cytotoxic activities against various cell lines. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through the inhibition of CDK2 . This inhibition disrupts the normal functioning of the cell cycle, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, pyrazolo[3,4-d]pyrimidine derivatives are generally known for their stability and long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its inhibitory effects on CDK2, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given its inhibitory effects on CDK2, it is likely to be found in locations where CDK2 is present, such as the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, including the formation of the pyrazolo[4,5-e]pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the fluorophenyl group and the methylpropylamino group contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
6-N-butan-2-yl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-11-9-15(22)10-12-16)18-13-23-28(20(18)27-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMUBVNEBZHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.